molecular formula C8H7NO3 B12274122 6-Methoxy-furo[2,3-B]pyridin-3-one

6-Methoxy-furo[2,3-B]pyridin-3-one

Cat. No.: B12274122
M. Wt: 165.15 g/mol
InChI Key: VIINRTPQQRQIOO-UHFFFAOYSA-N
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Description

6-Methoxy-furo[2,3-B]pyridin-3-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-B]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-furo[2,3-B]pyridin-3-one typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-furo[2,3-B]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

6-Methoxy-furo[2,3-B]pyridin-3-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-furo[2,3-B]pyridin-3-one is unique due to its methoxy group, which enhances its pharmacological activity and specificity. This structural modification allows for better binding affinity to molecular targets, making it a more potent therapeutic agent compared to its analogs .

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

6-methoxyfuro[2,3-b]pyridin-3-one

InChI

InChI=1S/C8H7NO3/c1-11-7-3-2-5-6(10)4-12-8(5)9-7/h2-3H,4H2,1H3

InChI Key

VIINRTPQQRQIOO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)C(=O)CO2

Origin of Product

United States

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